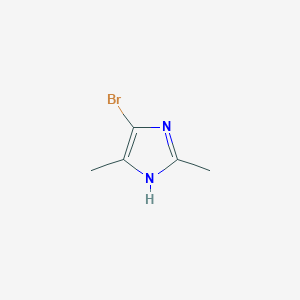

4-Bromo-2,5-dimethyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNRJCHIWPIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049118-07-1 | |

| Record name | 4-bromo-2,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 4-Bromo-2,5-dimethyl-1H-imidazole, a potentially valuable building block in medicinal chemistry and drug development. While a direct, established protocol for this specific molecule is not widely reported in the literature, this document outlines a scientifically sound, two-step synthetic approach based on well-established principles of imidazole chemistry. The proposed synthesis involves the initial preparation of the precursor 2,5-dimethyl-1H-imidazole, followed by its regioselective bromination.

This guide is intended for an audience with a strong background in synthetic organic chemistry. All procedures should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically divided into two key stages. This approach allows for the controlled construction of the target molecule, starting from readily available precursors.

Caption: A high-level overview of the two-step synthetic strategy.

Step 1: Synthesis of 2,5-dimethyl-1H-imidazole

The initial step involves the synthesis of the imidazole core, specifically 2,5-dimethyl-1H-imidazole. A robust and well-documented method for this is the Debus-Radziszewski reaction, which is a multicomponent reaction ideal for the formation of substituted imidazoles.[1]

Underlying Chemistry: The Debus-Radziszewski Reaction

This reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. In this specific synthesis, the dicarbonyl compound is diacetyl (2,3-butanedione), the aldehyde is acetaldehyde, and the source of ammonia is typically ammonium acetate. The reaction proceeds through a series of condensation and cyclization steps to form the imidazole ring.

Experimental Protocol: A Proposed Method

This protocol is a general guideline and may require optimization for scale and purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diacetyl (2,3-butanedione) | 86.09 | (To be calculated) | (To be calculated) |

| Acetaldehyde | 44.05 | (To be calculated) | (To be calculated) |

| Ammonium Acetate | 77.08 | (To be calculated) | (To be calculated) |

| Glacial Acetic Acid | - | (Solvent) | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in glacial acetic acid.

-

To this solution, add diacetyl and acetaldehyde.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure 2,5-dimethyl-1H-imidazole.

Step 2: Regioselective Bromination of 2,5-dimethyl-1H-imidazole

This is the critical step where the bromine atom is introduced into the imidazole ring. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[2] The positions C-4 and C-5 are generally the most reactive towards electrophiles.[1][2]

Rationale for Reagent Selection and Regioselectivity

For the bromination of 2,5-dimethyl-1H-imidazole, N-Bromosuccinimide (NBS) is the proposed reagent. NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.[3][4] The reaction is expected to proceed via an electrophilic aromatic substitution mechanism.

The directing effects of the two methyl groups at positions 2 and 5 will influence the position of bromination. Both methyl groups are weakly activating and ortho-, para-directing. In the case of the 2,5-disubstituted imidazole, the only available position for substitution is C-4. Therefore, high regioselectivity for the formation of this compound is anticipated.

Caption: Proposed mechanism for the regioselective bromination.

Experimental Protocol: A Proposed Method

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-dimethyl-1H-imidazole | 96.13 | (To be calculated) | (To be calculated) |

| N-Bromosuccinimide (NBS) | 177.98 | (To be calculated) | (To be calculated) |

| Acetonitrile (or other suitable solvent) | - | (Solvent) | - |

Procedure:

-

In a round-bottom flask protected from light, dissolve 2,5-dimethyl-1H-imidazole in a suitable anhydrous solvent such as acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a designated period, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

Characterization and Data Analysis

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the N-H proton of the imidazole ring. The signal for the C-4 proton in the starting material will be absent in the product.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the imidazole ring and the methyl groups. The C-4 carbon will show a significant downfield shift due to the attachment of the electronegative bromine atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Considerations

All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Bromine and N-Bromosuccinimide: These are corrosive and toxic substances. Avoid inhalation of vapors and contact with skin and eyes.[5][6][7][8][9] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6]

-

Solvents: Organic solvents used in the synthesis are flammable. Keep away from open flames and other ignition sources.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic route for this compound. The proposed two-step synthesis, commencing with the formation of the 2,5-dimethyl-1H-imidazole core followed by a regioselective bromination, offers a logical and controllable approach to obtaining the target molecule. While this guide provides detailed protocols, it is imperative for researchers to perform their own optimization and characterization to ensure the successful and safe synthesis of this compound. The availability of this compound as a synthetic building block could open new avenues in the design and development of novel therapeutic agents.

References

Sources

- 1. zenodo.org [zenodo.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. nj.gov [nj.gov]

- 7. youtube.com [youtube.com]

- 8. icl-group-sustainability.com [icl-group-sustainability.com]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

"reactivity of 4-Bromo-2,5-dimethyl-1H-imidazole in cross-coupling reactions"

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,5-dimethyl-1H-imidazole in Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The ability to functionalize the imidazole scaffold with precision is therefore of paramount importance in drug discovery and development. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and powerful methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[3] This technical guide provides an in-depth exploration of the reactivity of this compound, a key building block for constructing diverse bioactive molecules.[4] We will dissect the nuances of its participation in several seminal cross-coupling reactions, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in pharmaceutical sciences due to its unique electronic properties and its ability to engage in various biological interactions.[5] It is present in a wide array of drugs, including antifungals (e.g., Clotrimazole), antiulcer agents (e.g., Cimetidine), and antihypertensives (e.g., Losartan).[2][6][7] The functionalization of bromo-substituted imidazoles via cross-coupling provides a direct route to novel analogues with potentially enhanced potency, selectivity, or pharmacokinetic profiles.

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the starting material is critical for any subsequent chemistry campaign. While various methods exist for the bromination of imidazoles, a common approach involves the direct electrophilic bromination of the 2,5-dimethyl-1H-imidazole precursor.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the target bromoimidazole.

Exemplary Synthetic Protocol

A typical procedure involves dissolving 2,5-dimethyl-1H-imidazole in a suitable solvent like acetonitrile or DMF. A brominating agent, such as N-Bromosuccinimide (NBS), is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermicity of the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified, typically through extraction and subsequent crystallization or column chromatography. The regioselectivity of the bromination is directed to the C4 position due to the electronic influence of the two methyl groups.

Core Principles of Reactivity in Cross-Coupling

The success of cross-coupling reactions involving this compound hinges on several key factors:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ancillary ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond and to promote the final reductive elimination step.[8]

-

Catalyst Inhibition: A known challenge is the potential for the imidazole nitrogen to coordinate to the palladium center, which can act as a catalyst poison and inhibit catalytic activity.[8] The use of appropriate ligands and, in some cases, N-protection of the imidazole can mitigate this issue.

-

Base and Solvent: The base is crucial for activating the coupling partner (e.g., in Suzuki and Sonogashira reactions) and for neutralizing the H-Br generated during the catalytic cycle.[9] The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.[8]

The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, illustrated below.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling the bromoimidazole with a variety of organoboron compounds.[10][11] This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents.[9]

Mechanistic Causality and Protocol

The reaction is initiated by the oxidative addition of Pd(0) to the C4-Br bond of the imidazole. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium precursor (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand, if separate.[12]

-

Solvent Addition: Degas a suitable solvent (e.g., 1,4-dioxane/water, DMF, or toluene) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the reaction vial.

-

Reaction Execution: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 100 | ~60 | [4] |

| Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | Good | [12] |

| Various Arylboronic acids | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 68-79 | [10] |

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of the bromoimidazole with an alkene, forming a new C-C bond and providing access to substituted styrenyl-imidazoles or related structures.[13][14]

Mechanistic Causality and Protocol

Following oxidative addition, the reaction proceeds via migratory insertion of the alkene into the palladium-imidazole bond. A subsequent β-hydride elimination regenerates the alkene in its substituted form and produces a palladium-hydride species. The base is crucial for regenerating the Pd(0) catalyst from this intermediate.[15]

Recommended Starting Protocol: Heck Reaction

-

Inert Atmosphere Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%) in a reaction vessel.

-

Reagent Addition: Add a base, typically an amine base like triethylamine (NEt₃) or a stronger inorganic base like K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

-

Reaction Execution: Heat the mixture under an inert atmosphere to 100-140 °C until the starting material is consumed (as monitored by TLC/LC-MS).

-

Work-up and Purification: Cool the reaction, filter off any solids, and perform an aqueous work-up. The product is then purified by column chromatography.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield | Reference (General) |

| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NEt₃ | DMF | 100 | Moderate-Good | [13] |

| Ethyl Acrylate | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 120 | Moderate-Good | [15] |

Sonogashira Coupling: Synthesis of Alkynyl-Imidazoles

The Sonogashira coupling is the premier method for attaching a terminal alkyne to the imidazole core, creating a C(sp²)-C(sp) bond. This reaction typically requires a co-catalyst, most commonly a copper(I) salt.

Mechanistic Causality and Protocol

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II)-imidazole complex.

Recommended Starting Protocol: Sonogashira Coupling

-

Inert Atmosphere Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent like THF or DMF.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Base Addition: Add a degassed amine base, such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

-

Work-up and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via column chromatography.

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | NEt₃ | THF | RT | Good-Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | Good-Excellent |

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of 4-amino-substituted imidazoles, the Buchwald-Hartwig amination is the reaction of choice. It allows for the coupling of the bromoimidazole with a wide range of primary and secondary amines.

Mechanistic Causality and Protocol

This reaction requires a strong base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), to deprotonate the amine, forming the active nucleophile for coupling. The choice of a highly active, bulky phosphine ligand is critical to facilitate the C-N reductive elimination, which is often the rate-limiting step.

Recommended Starting Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like NaOtBu or K₃PO₄ (1.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized ligand (e.g., XPhos, RuPhos, 2-4 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the reaction vessel and heat to 80-110 °C, monitoring by LC-MS.

-

Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | Good-Excellent |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | Good-Excellent |

Conclusion and Future Outlook

This compound is a versatile and reactive substrate in a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of substituted imidazoles. The protocols and insights provided in this guide serve as a robust starting point for synthetic chemists in academic and industrial settings. As catalyst technology continues to evolve, we can anticipate the development of even milder, more efficient, and more sustainable methods for the functionalization of this important heterocyclic core, further accelerating the discovery of novel therapeutics.

References

-

Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry - ACS Publications. Available from: [Link]

-

synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available from: [Link]

-

The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... - ResearchGate. Available from: [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available from: [Link]

-

Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available from: [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available from: [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available from: [Link]

-

A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. Available from: [Link]

- CN106674121A - Preparation method of 4-halogen-1H-imidazole.Google Patents.

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. Available from: [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.Google Patents.

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available from: [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]

-

Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Available from: [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. Available from: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available from: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Bromo-2,5-dimethyl-1H-imidazole Based Compounds

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties.[3][4][5] The incorporation of a bromine atom, as seen in 4-Bromo-2,5-dimethyl-1H-imidazole, offers significant opportunities for synthetic diversification, making it a valuable building block for the development of novel therapeutic agents.[6] While the precise biological targets of this compound have not been extensively elucidated in publicly available literature, the known activities of structurally related compounds provide a strong rationale for a systematic investigation into its therapeutic potential. This guide outlines a comprehensive, multi-faceted strategy for identifying and validating the molecular targets of this promising compound and its derivatives, with a focus on protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Part 1: A Multi-pronged Approach to Target Identification

A robust target identification strategy should be logical, iterative, and employ a combination of computational and experimental methods. This approach allows for the generation of hypotheses, followed by rigorous experimental validation.

In-Silico Target Prediction: A Data-Driven Starting Point

Before embarking on extensive experimental work, in-silico target prediction can provide valuable initial hypotheses.[7] These computational methods leverage large databases of known drug-target interactions and compound structures to predict the likely biological targets of a novel molecule.

Workflow for In-Silico Target Prediction:

Caption: Workflow for in-silico target prediction of this compound.

Methodology:

-

Compound Representation: Obtain the 2D structure (e.g., SMILES or SDF format) of this compound.

-

Database Submission: Submit the compound structure to multiple online target prediction platforms. It is advisable to use a consensus approach by comparing the outputs from several tools to increase confidence in the predictions.

-

Analysis of Predictions: The output will be a ranked list of potential protein targets. Analyze this list to identify recurring target classes and specific proteins that are highly ranked across multiple platforms. This analysis will guide the initial experimental validation efforts.

Broad Experimental Screening: Casting a Wide Net with Kinome Profiling

Given the prevalence of imidazole scaffolds in known kinase inhibitors, a broad screen against a panel of kinases is a logical and high-yield starting point for experimental target identification.[8][9] Kinome profiling services offer an efficient way to assess the selectivity and potency of a compound against a large number of kinases simultaneously.[10][11]

Workflow for Kinome-Wide Inhibitor Profiling:

Caption: Experimental workflow for kinome-wide inhibitor profiling.

Experimental Protocol: Kinase Profiling using a Radiometric Assay

This protocol describes a common method for assessing kinase inhibition.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase reaction buffer.

-

Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the appropriate wells. Include positive control (known inhibitor) and negative control (vehicle) wells.

-

Kinase and Substrate Addition: Add the specific recombinant kinase and its corresponding substrate to each well.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Washing: Stop the reaction and wash the plate to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for the test compound relative to the controls.

Data Presentation:

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 5% | 15% |

| Kinase B | 85% | 98% |

| Kinase C | 12% | 25% |

| ... | ... | ... |

This is an exemplary table. Actual results will vary.

Part 2: Focused Target Validation and Mechanistic Studies

Following the initial broad screening, the next phase involves focused validation of the prioritized hits and elucidation of the mechanism of action. Based on the known pharmacology of imidazole-containing compounds, the following target classes warrant detailed investigation.

Protein Kinases: A High-Probability Target Class

The structural motif of substituted imidazoles is a well-established pharmacophore for inhibitors of several kinase families, including p38 MAP kinase and TGF-β receptor kinase.[8][9][12]

For kinases identified as hits in the initial screen, it is crucial to determine the potency (IC₅₀) and mode of inhibition.

Experimental Protocol: Kinase IC₅₀ Determination

-

Compound Preparation: Prepare a serial dilution of the test compound.

-

Assay Setup: Set up the kinase reaction as described in the profiling protocol.

-

Compound Addition: Add the different concentrations of the test compound to the assay plate.

-

Reaction and Detection: Follow the same procedure for reaction initiation, incubation, termination, and detection as in the profiling assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Kinase Inhibitor Validation:

Caption: Workflow for the experimental validation of a kinase inhibitor.

-

p38 MAP Kinase: Imidazole-based compounds are well-known inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8][13] Inhibition of this kinase is a promising strategy for treating inflammatory diseases.

-

TGF-β Receptor Kinase: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cancer progression.[14][15] Imidazole derivatives have been identified as inhibitors of the TGF-β type I receptor kinase (TGFβR1).[12]

-

Casein Kinase 1 (CK1): While not as extensively documented as the above, some imidazole-containing compounds have shown activity against CK1, a regulator of various cellular processes.

G-Protein Coupled Receptors (GPCRs): The Largest Druggable Target Family

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[16] Given the diverse pharmacology of imidazoles, investigating their effects on GPCR signaling is a worthwhile endeavor.

Workflow for GPCR Target Validation:

Caption: Workflow for the experimental validation of a GPCR modulator.

Experimental Protocol: Radioligand Binding Assay (Competition)

This assay determines if the test compound can displace a known radiolabeled ligand from its receptor.[17][18][19]

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

-

Assay Setup: In a 96-well filter plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Washing: Wash the plate to remove unbound radioligand.

-

Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the Ki (inhibitory constant).

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a key second messenger for many GPCRs.[20][21]

-

Cell Culture: Culture cells expressing the target GPCR.

-

Compound Treatment: Treat the cells with the test compound at various concentrations.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Detection: Measure the cAMP concentration in the cell lysate using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Ion Channels: Regulators of Cellular Excitability

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[22]

Workflow for Ion Channel Target Validation:

Caption: Workflow for the experimental validation of an ion channel modulator.

Experimental Protocol: Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for studying ion channel function, as it allows for direct measurement of ion currents.[23][24]

-

Cell Preparation: Isolate a single cell expressing the ion channel of interest.

-

Patch-Clamp Recording: Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

-

Voltage Clamp: Control the membrane potential of the cell and apply voltage steps to elicit ion channel activity.

-

Compound Application: Perfuse the test compound onto the cell and record the changes in ion current.

-

Data Analysis: Analyze the current traces to determine the effect of the compound on channel gating, conductance, and kinetics.

Conclusion: A Pathway to Novel Therapeutics

The this compound scaffold holds considerable promise for the development of new therapeutic agents. By employing a systematic and multi-faceted approach to target identification and validation, researchers can effectively elucidate the mechanism of action of compounds based on this core structure. The workflows and protocols outlined in this guide provide a robust framework for investigating the therapeutic potential of this and other novel chemical entities, ultimately paving the way for the discovery of innovative medicines.

References

- Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.

- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). DC Fine Chemicals.

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023). International Journal of Pharmaceutical Sciences and Research, 14(10), 4845-4856.

- Imidazole: Having Versatile Biological Activities. (2014). International Journal of PharmTech Research, 6(2), 552-558.

- Imidazole-based p38 MAP kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2865-2870.

- A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 56(1), 10-16.

-

Eurofins DiscoverX GPCR Assays. (2020, June 15). YouTube. Retrieved from [Link]

- Ion Channel Screening. (2012). In Assay Guidance Manual.

- In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. (2021). Journal of Faculty of Pharmacy of Ankara University, 45(2), 284-296.

- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). Current Medicinal Chemistry, 20(3), 333-346.

- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.

- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry, 286(12), 10217-10226.

- Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry, 51(11), 3124-3132.

- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Pharmaceuticals, 16(5), 743.

- GPCR-radioligand binding assays. (2018). Methods in Molecular Biology, 1705, 127-143.

- Recent Advances in In Silico Target Fishing. (2021). Frontiers in Chemistry, 9, 722803.

- Global Kinome Profiling for Personalized Medicine. (2014, June 4). Thermo Fisher Scientific.

- Review of pharmacological effects of imidazole derivatives. (2023).

- Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200746.

- Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. (2019). Proceedings of the National Academy of Sciences, 116(26), 12821-12829.

- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2014). Molecular & Cellular Proteomics, 13(5), 1336-1348.

- In Vitro Assays | Electrophysiology. (n.d.). Axxam S.p.A.

- Imidazole: Having Versatile Biological Activities. (2014).

- GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery.

- High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2017). PLoS One, 12(7), e0180154.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17945-17957.

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry, 8, 594190.

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology, 12, 697957.

- TGF-β Receptor | Inhibitors. (n.d.). MedChemExpress.

- Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. (2020).

- 2-METHYLIMIDAZOLE. (2000). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Recent progress in assays for GPCR drug discovery. (2021). Acta Pharmacologica Sinica, 42(11), 1741-1749.

- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (2008). Current Pharmaceutical Design, 14(20), 1949-1965.

- Ion Channel Assays. (n.d.).

- A Perspective on the Development of TGF-β Inhibitors for Cancer Tre

- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences, 104(51), 20266-20271.

- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceuticals, 16(2), 193.

- Ion Channel Assay Services. (n.d.). ION Biosciences.

- TGF-beta RI kinase inhibitor. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.

- Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). Journal of Medicinal Chemistry, 51(11), 3124-3132.

- Radioligand binding assays. (n.d.). Sigma-Aldrich.

- p38 MAP Kinase Inhibitors in Clinical Trials. (2013).

- Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2018). Journal of Proteome Research, 17(7), 2444-2454.

- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

Sources

- 1. scispace.com [scispace.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 12. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. multispaninc.com [multispaninc.com]

- 20. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. axxam.com [axxam.com]

- 24. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-dimethyl-1H-imidazole

Introduction: The Strategic Importance of N-Arylimidazoles and the Power of C-N Cross-Coupling

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The formation of a carbon-nitrogen (C-N) bond to an imidazole ring, particularly creating N-arylimidazoles, is a critical transformation in the synthesis of drug candidates. These moieties are prevalent in molecules targeting a wide range of diseases, including cancer and inflammatory conditions. For instance, the drug Nilotinib, used to treat chronic myelogenous leukemia, features a key N-arylimidazole linkage.[1]

The Buchwald-Hartwig amination has emerged as a revolutionary method for the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3] This palladium-catalyzed cross-coupling reaction provides a powerful alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[3][4]

This document provides a detailed guide for researchers on the application of the Buchwald-Hartwig amination to a specific and important substrate: 4-Bromo-2,5-dimethyl-1H-imidazole. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed experimental protocol, and discuss potential challenges and optimization strategies.

Challenges in the Amination of Electron-Rich N-Heterocycles

While powerful, the Buchwald-Hartwig amination of N-heterocyclic halides is not without its challenges. Imidazoles, being electron-rich and possessing a free N-H group, present several potential complications:

-

Catalyst Inhibition: The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a known issue with unprotected, nitrogen-rich heterocycles.[5]

-

Competing N-Arylation: The presence of the N-H proton means that arylation can occur at this position, leading to a mixture of products.

-

Substrate Reactivity: The reactivity of the C-Br bond on the imidazole ring is influenced by the electronic nature of the heterocycle.

Addressing these challenges requires a careful selection of the catalytic system—specifically the ligand, palladium precatalyst, and base—to favor the desired C-N bond formation at the C4 position.

Recommended Catalytic Systems and Rationale

The choice of ligand is paramount in a successful Buchwald-Hartwig amination. For electron-rich and potentially coordinating substrates like bromoimidazoles, bulky, electron-rich biaryl phosphine ligands are often required.[6] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.

A particularly promising approach for the amination of unprotected bromoimidazoles involves the use of the tBuBrettPhos ligand.[7][8] This ligand has been specifically developed for challenging aminations on unprotected heterocyclic bromides and has shown excellent results.[7][8]

Below is a table summarizing potential catalytic systems for the amination of this compound, with a rationale for their selection.

| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Rationale & Reference |

| Pd(OAc)₂ | tBuBrettPhos | LHMDS | 1,4-Dioxane | 80-110 | A highly effective system for unprotected bromoimidazoles, demonstrating broad scope.[7][8] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | A versatile and commonly used system for heteroaromatic couplings.[6] |

| XPhos Pd G3 | (None required) | NaOtBu | THF or Toluene | 80-100 | A third-generation precatalyst offering high reactivity and stability.[6] |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | Another robust ligand system for challenging aminations.[6] |

Causality Behind Experimental Choices:

-

Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, modern palladacycle precatalysts like XPhos Pd G3 can offer more reliable formation of the active Pd(0) species, leading to cleaner reactions.[6]

-

Ligand: The steric bulk of ligands like tBuBrettPhos and XPhos is crucial. It facilitates the reductive elimination step to form the C-N bond and prevents the formation of off-cycle catalyst species.

-

Base: The choice of base is critical and depends on the amine coupling partner and the ligand. Strong, non-nucleophilic bases like LHMDS or NaOtBu are often required to deprotonate the amine (or the N-H of the imidazole) and facilitate its entry into the catalytic cycle.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems and may be preferable for substrates with base-sensitive functional groups.

-

Solvent: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used.[9] The choice can influence the solubility of the reagents and the reaction temperature.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

To understand the reaction, it is essential to visualize the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for different amine coupling partners. The use of the tBuBrettPhos system is detailed here due to its reported success with similar substrates.[7][8]

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, aniline, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

tBuBrettPhos

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating block

Procedure:

-

Reaction Setup: To a dry Schlenk flask or oven-dried vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and tBuBrettPhos (0.04 equiv.).

-

Reagent Addition: Add the amine coupling partner (1.2 equiv.). If the amine is a solid, add it at this stage.

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the bromoimidazole. If the amine is a liquid, add it via syringe after the solvent.

-

Base Addition: Slowly add LHMDS (1.0 M solution in THF, 2.2 equiv.) to the stirred reaction mixture at room temperature.

-

Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated imidazole.

Self-Validating System:

-

Reaction Monitoring: The progress of the reaction should be tracked to completion to avoid the formation of byproducts from prolonged heating.

-

Control Experiment: Running the reaction without the palladium catalyst or ligand should result in no product formation, confirming the necessity of the catalytic system.

-

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening other bases (e.g., NaOtBu, K₃PO₄) and solvents (e.g., toluene, t-amyl alcohol). Increasing the reaction temperature or catalyst loading may also be beneficial.

-

Side Products: The formation of dehalogenated starting material can be an issue.[10] This may be minimized by ensuring strictly anaerobic conditions and using a robust ligand.

-

N-H Arylation: If competing arylation on the imidazole nitrogen is observed, protection of the N-H group (e.g., with a Boc or SEM group) may be necessary prior to the coupling reaction, followed by a deprotection step. However, the tBuBrettPhos system is reported to work well with unprotected imidazoles.[7]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-arylated imidazoles. By carefully selecting the catalyst, ligand, base, and solvent, the challenges associated with the amination of this compound can be overcome. The protocols and insights provided in this document offer a strong foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

- Grokipedia. Buchwald–Hartwig amination.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.

- BenchChem. Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.

-

ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]

- National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.

- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

-

National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. books.rsc.org [books.rsc.org]

Application Note & Protocols: Strategic Use of 4-Bromo-2,5-dimethyl-1H-imidazole for the Modular Synthesis of Kinase Inhibitors

Introduction

The field of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in these conditions, making them prime therapeutic targets.[1] Within the medicinal chemist's toolkit, the imidazole scaffold has emerged as a "privileged structure," prized for its ability to engage in key hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases.[2][3][4] This structural motif is central to numerous clinically evaluated and approved drugs.[5]

This application note focuses on a particularly versatile building block: 4-Bromo-2,5-dimethyl-1H-imidazole . The strategic placement of a bromine atom on the imidazole core transforms it into a highly adaptable platform for generating diverse libraries of potential kinase inhibitors.[6] The C-Br bond serves as a synthetic "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the modular and efficient introduction of a wide range of aryl and heteroaryl substituents.[7][8] This approach allows researchers to systematically explore the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity against targets such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and TGFβ inhibitors.[5][6]

Herein, we provide a detailed examination of the rationale behind using this key intermediate, a robust, step-by-step protocol for its application in a representative Suzuki-Miyaura coupling reaction, and expert insights into data interpretation and troubleshooting.

Part 1: The Strategic Value of the this compound Scaffold

The efficacy of the imidazole core in kinase inhibition stems from its electronic properties and hydrogen bonding capabilities. The nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. The 2,5-dimethyl substitution pattern provides a rigid, pre-organized scaffold that can be further functionalized to achieve high binding affinity.

The true synthetic power, however, lies in the C4-bromo substituent. This feature facilitates a modular drug design strategy, as illustrated below.

This modularity is paramount in modern drug discovery, where the rapid generation and testing of analogues are necessary to identify lead compounds with optimal pharmacological properties.[7]

Part 2: Synthesis of a Representative p38 MAP Kinase Inhibitor

To illustrate the utility of this compound, we present a protocol for the synthesis of a tri-substituted imidazole, a common structural motif for inhibitors of p38 MAP kinase. The p38 pathway is a critical regulator of inflammatory cytokine production, making its inhibition a promising strategy for treating diseases like rheumatoid arthritis.[5]

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[9] The reaction proceeds via a catalytic cycle involving a palladium complex.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole.[10]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.[9]

-

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[10]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-fluorophenylboronic acid.

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Purity | Notes |

| This compound | 850429-59-3 | Sigma-Aldrich | >97% | Store under inert gas. |

| 4-Fluorophenylboronic acid | 1765-93-1 | Combi-Blocks | >98% | |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | >98% | Air and light sensitive. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% | Anhydrous, finely powdered. |

| 1,2-Dimethoxyethane (DME) | 110-71-4 | Acros Organics | Anhydrous | Degas before use. |

| Deionized Water | 7732-18-5 | - | - | Degas before use. |

| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | ACS Grade | For extraction and chromatography. |

| Hexanes | 110-54-3 | VWR | ACS Grade | For chromatography. |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | - | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | For drying. |

Safety Precautions

-

4-Bromo-1H-imidazole derivatives: Can be toxic if swallowed and may cause skin and eye irritation.[11] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

-

Solvents: DME, EtOAc, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (175 mg, 1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add 4-fluorophenylboronic acid (168 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Using a syringe, add degassed 1,2-Dimethoxyethane (DME) (8 mL) and degassed deionized water (2 mL). The mixture should be a suspension.

-

Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Typical mobile phase for TLC: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc) to afford the desired product, 2,5-dimethyl-4-(4-fluorophenyl)-1H-imidazole, as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Data Interpretation and Troubleshooting

Expected Outcomes & Representative Data

| Parameter | Expected Value |

| Yield | 65-90% (highly dependent on purity of reagents and reaction conditions)[8] |

| Appearance | Off-white to pale yellow solid. |

| ¹H NMR | Expect signals for the two methyl groups on the imidazole ring, aromatic protons from the fluorophenyl ring, and the N-H proton of the imidazole (which may be broad). |

| ¹⁹F NMR | A single signal corresponding to the fluorine atom on the phenyl ring. |

| HRMS (ESI+) | Calculated m/z for C₁₁H₁₂FN₂ [M+H]⁺ should match the observed value within ± 5 ppm. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Insufficiently degassed solvents. 3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a glovebox for handling. 2. Degas solvents thoroughly via sparging with N₂/Ar for 30 min or freeze-pump-thaw cycles. 3. Try an alternative base like Cs₂CO₃ or Na₂CO₃.[12] |

| Formation of Homocoupling Byproduct | The boronic acid is coupling with itself (R²-R²). | 1. Ensure the reaction is strictly anaerobic. 2. Lower the catalyst loading (try 2-3 mol%). |

| Formation of Debrominated Byproduct | The bromo-imidazole is reduced to the parent 2,5-dimethylimidazole. | 1. This can occur if the boronic acid is slow to transmetalate. Ensure the boronic acid is of high purity. 2. Consider a different ligand system for the palladium catalyst, such as one with more electron-donating phosphines. |

| Difficult Purification | Product co-elutes with triphenylphosphine oxide (a byproduct of the catalyst). | 1. After concentrating the crude product, triturate with a solvent like diethyl ether in which the product is sparingly soluble but the phosphine oxide is more soluble. 2. Adjust the polarity of the chromatography eluent to achieve better separation. |

Conclusion

This compound stands out as a high-value, strategic building block for the synthesis of kinase inhibitors. Its utility is rooted in the reliable and versatile nature of palladium-catalyzed cross-coupling reactions, which empower medicinal chemists to rapidly generate diverse molecular architectures. The protocol detailed here for a Suzuki-Miyaura coupling provides a robust and validated starting point for researchers in drug discovery. By understanding the underlying chemical principles and potential pitfalls, scientists can effectively leverage this key intermediate to accelerate the development of novel and potent kinase-targeted therapeutics.

References

-

Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC. PubMed Central. [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. ResearchGate. [Link]

-

Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. PubMed. [Link]

-

Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. National Center for Biotechnology Information. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Europe PMC. [Link]

-

synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]

-

Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ResearchGate. [Link]

-

Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][2][7]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC. National Institutes of Health. [Link]

-

Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

-

Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

-

Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC. National Institutes of Health. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC. PubMed Central. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

-

Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Journal of Organic and Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Institutes of Health. [Link]

-

1H-Imidazole, 4-bromo-. PubChem - NIH. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-2,5-dimethyl-1H-imidazole

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-2,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. Drawing from established principles of organometallic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols.

The Challenge: Coupling of an Unprotected, Electron-Rich N-Heterocycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the successful application of this reaction to substrates like this compound presents a unique set of challenges. The presence of an unprotected N-H group on the imidazole ring can lead to catalyst inhibition or undesired side reactions.[2] Furthermore, the electron-rich nature of the dimethyl-substituted imidazole ring can affect the oxidative addition step of the catalytic cycle.[3] This guide will address these specific issues and provide a systematic approach to overcoming them.

Troubleshooting Guide: A-Q&A Approach

Here we address common problems encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can stem from several factors. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting Workflow for Low/No Conversion

Caption: A workflow diagram for troubleshooting low conversion in Suzuki coupling.

-

Catalyst Inactivation by the Imidazole Nitrogen: The lone pair of electrons on the sp2 nitrogen of the imidazole ring can coordinate to the palladium center, leading to catalyst inhibition.[2]

-

Solution:

-

Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading, for example, from 1-2 mol% to 5 mol%.

-

Use a More Robust Catalyst System: N-Heterocyclic Carbene (NHC) ligands, such as IMes or IPr, are known to form highly active and stable palladium complexes that are less susceptible to inhibition by nitrogen-containing substrates.[4] Consider using a precatalyst like (IMes-HCl)Pd(cinnamyl)Cl.

-

Protect the Imidazole Nitrogen: While this adds extra steps, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM, or MOM) can prevent catalyst coordination and is a reliable strategy if other methods fail.

-

-

-

Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[5] For N-H containing heterocycles, a careful choice of base is critical.

-

Solution:

-

Stronger, Non-Nucleophilic Bases: While common bases like Na₂CO₃ or K₂CO₃ might be sufficient, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[6]

-

Anhydrous Conditions: For some systems, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial, although a small amount of water is sometimes necessary to facilitate the reaction.[3]

-

-

-

Boronic Acid Decomposition: Boronic acids can undergo protodeborylation, especially electron-deficient or heteroaryl boronic acids, leading to the formation of arenes as byproducts and a reduction in yield.[1]

-

Solution:

-

Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to mitigate decomposition.[7]

-

Use Stoichiometry: Employ a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation.

-

-